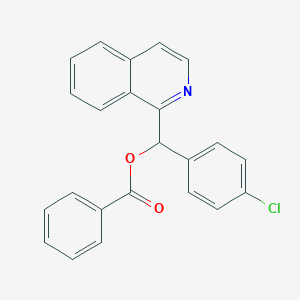
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate, also known as CIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CIB belongs to the class of benzyl isoquinoline alkaloids, which are known for their diverse biological activities.
作用机制
The mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is not fully understood. However, it has been suggested that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
生化和生理效应
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can inhibit the proliferation of cancer cells and induce apoptosis. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in lab experiments is its diverse biological activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can potentially be used in the development of drugs for various diseases. However, one of the limitations of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate. One of the directions is to further investigate the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential targets. Another direction is to optimize the synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in animal models and clinical trials.
Conclusion
In conclusion, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is a chemical compound with diverse biological activities. It has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential as a therapeutic agent.
合成方法
The synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate involves the reaction between 4-chlorobenzyl chloride, isoquinoline, and benzoyl chloride in the presence of a base catalyst. The reaction yields (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate as a white solid with a melting point of 131-133°C. The purity of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
54923-37-4 |
|---|---|
产品名称 |
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate |
分子式 |
C23H16ClNO2 |
分子量 |
373.8 g/mol |
IUPAC 名称 |
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChI 键 |
LECKNMNONXHEAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
其他 CAS 编号 |
54923-37-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



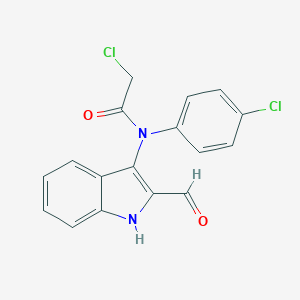
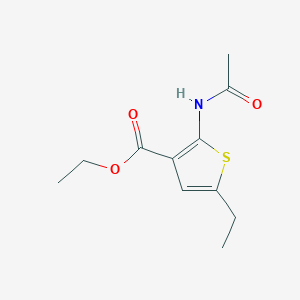
![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

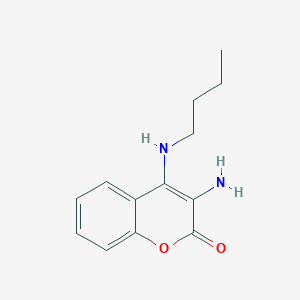

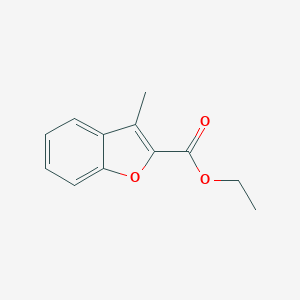
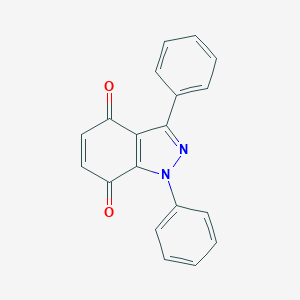
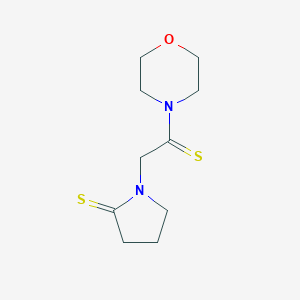
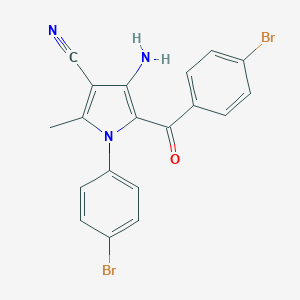

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
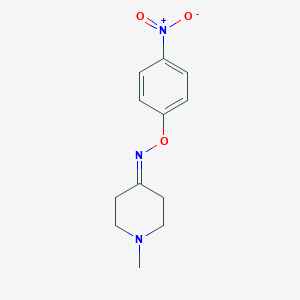
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)